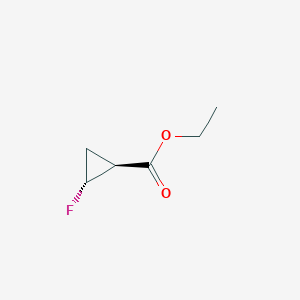
trans-2-Fluoro-cyclopropanecarboxylicacidethylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-Fluoro-cyclopropanecarboxylic acid ethyl ester: is an organic compound with the molecular formula C6H9FO2 It is a derivative of cyclopropane, featuring a fluorine atom and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Fluoro-cyclopropanecarboxylic acid ethyl ester typically involves the cyclopropanation of an appropriate precursor, followed by fluorination and esterification. One common method includes the reaction of ethyl diazoacetate with a fluorinated alkene under controlled conditions to form the desired cyclopropane ring. The reaction conditions often involve the use of a catalyst, such as rhodium or copper, to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of trans-2-Fluoro-cyclopropanecarboxylic acid ethyl ester may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorination techniques and esterification processes can further enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-2-Fluoro-cyclopropanecarboxylic acid ethyl ester can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of trans-2-Fluoro-cyclopropanecarboxylic acid.
Reduction: Formation of trans-2-Fluoro-cyclopropanemethanol.
Substitution: Formation of various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Biology: In biological research, this compound can be used to study the effects of fluorinated cyclopropane derivatives on biological systems, including enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structural properties make it a candidate for drug development, particularly in designing molecules with improved bioavailability and metabolic stability.
Industry: In the industrial sector, trans-2-Fluoro-cyclopropanecarboxylic acid ethyl ester can be used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mecanismo De Acción
The mechanism of action of trans-2-Fluoro-cyclopropanecarboxylic acid ethyl ester involves its interaction with molecular targets, such as enzymes or receptors, through its fluorine atom and ester group. The fluorine atom can enhance the compound’s binding affinity to specific targets, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- trans-2-Chloro-cyclopropanecarboxylic acid ethyl ester
- trans-2-Bromo-cyclopropanecarboxylic acid ethyl ester
- trans-2-Iodo-cyclopropanecarboxylic acid ethyl ester
Comparison: Compared to its halogenated analogs, trans-2-Fluoro-cyclopropanecarboxylic acid ethyl ester exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it a valuable tool in various applications. Additionally, the fluorine atom can influence the compound’s lipophilicity and metabolic profile, potentially leading to improved pharmacokinetic properties.
Propiedades
Fórmula molecular |
C6H9FO2 |
|---|---|
Peso molecular |
132.13 g/mol |
Nombre IUPAC |
ethyl (1S,2R)-2-fluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9FO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 |
Clave InChI |
OGSXKPYGEILMIG-RFZPGFLSSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1C[C@H]1F |
SMILES canónico |
CCOC(=O)C1CC1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


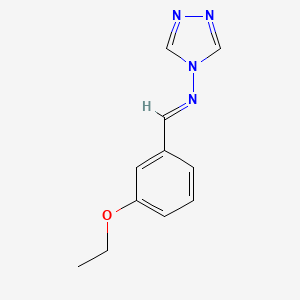
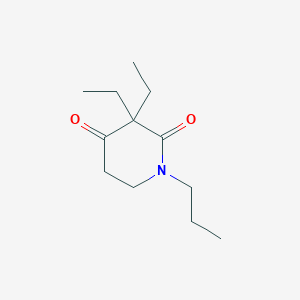
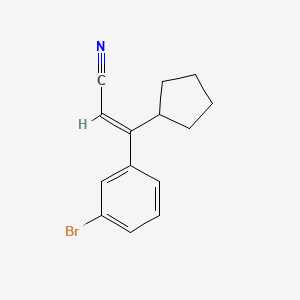

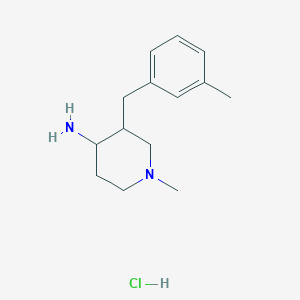


![2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13100625.png)
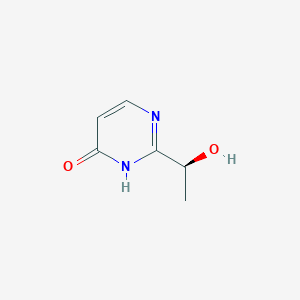
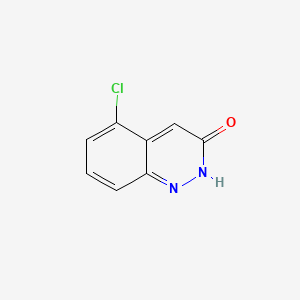
![2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde](/img/structure/B13100642.png)
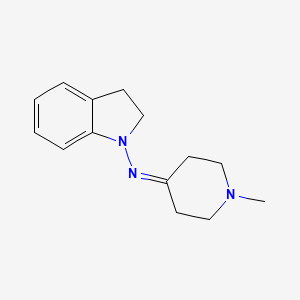
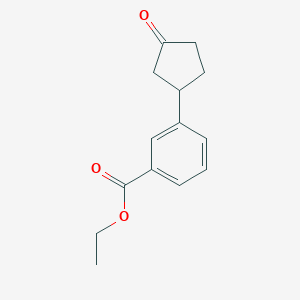
![2H-Furo[3,2-e]benzotriazole](/img/structure/B13100662.png)
